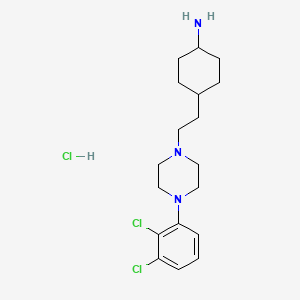![molecular formula C11H20Cl2N2 B13046231 (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046231.png)
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl is a chiral organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a phenyl ring substituted with an isopropyl group and an ethane-1,2-diamine moiety. The compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.
Substitution Reaction: The benzene derivative undergoes a substitution reaction to introduce the isopropyl group at the para position.
Formation of Ethane-1,2-diamine Moiety: The substituted benzene is then subjected to a series of reactions to introduce the ethane-1,2-diamine moiety. This often involves the use of reagents such as ethylenediamine and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets amine receptors and enzymes involved in amine metabolism.
Pathways Involved: It modulates the activity of these receptors and enzymes, leading to various biochemical effects. The exact pathways and mechanisms are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethylamine: A simpler analog with a similar structure but lacking the isopropyl group and ethane-1,2-diamine moiety.
Amphetamine: A well-known stimulant with a similar phenylethylamine backbone but different substituents.
Methamphetamine: Another stimulant with structural similarities but distinct pharmacological properties.
Uniqueness
(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific chiral configuration and the presence of both the isopropyl group and ethane-1,2-diamine moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H20Cl2N2 |
|---|---|
Poids moléculaire |
251.19 g/mol |
Nom IUPAC |
(1S)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2.2ClH/c1-8(2)9-3-5-10(6-4-9)11(13)7-12;;/h3-6,8,11H,7,12-13H2,1-2H3;2*1H/t11-;;/m1../s1 |
Clé InChI |
RPAKCMUPSVEOJU-NVJADKKVSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)[C@@H](CN)N.Cl.Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


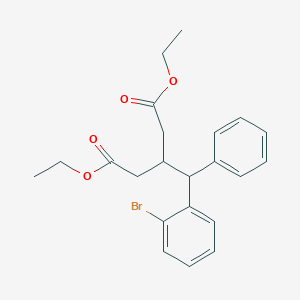
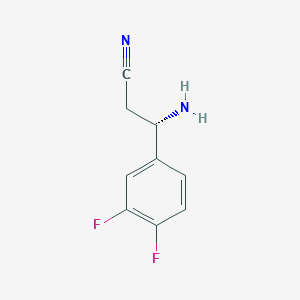
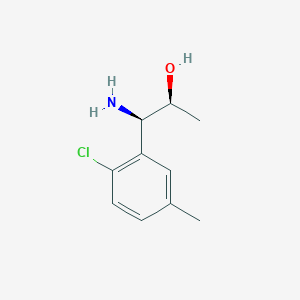
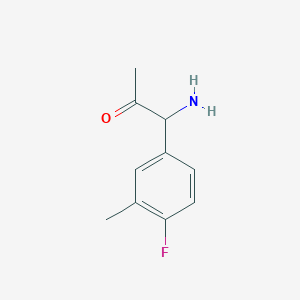
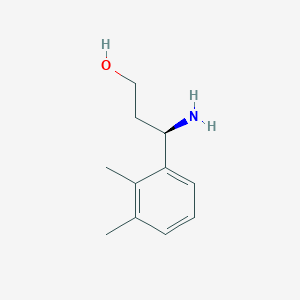
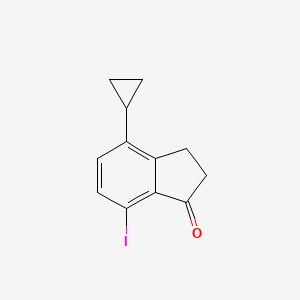

![3-Fluoro-6-phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13046212.png)
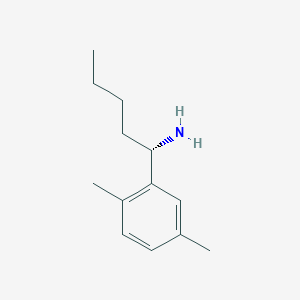
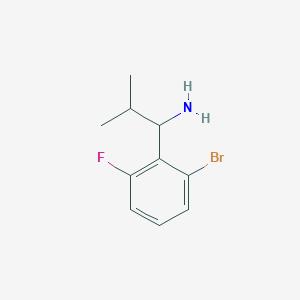

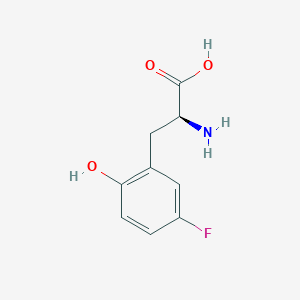
![(1R,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046248.png)
